molecular formula C20H21N3O2 B611735 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile

Katalognummer: B611735
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: LTPGKAICNBCBPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU0364289 is a synthetic organic compound known for its role as a highly selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). It binds to the MPEP site with an EC50 value of 1.6 micromolar. This compound has shown potential in reversing amphetamine-induced hyperlocomotion, making it a candidate for research in schizophrenia and other psychiatric disorders .

Vorbereitungsmethoden

The synthesis of VU0364289 involves the reaction of 2-(benzyloxy)acetyl chloride with 4-(2-aminobenzonitrile)piperazine. The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at a controlled temperature. The product is then purified using standard chromatographic techniques .

Industrial production methods for VU0364289 are not widely documented, but the synthesis would likely involve similar steps with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzyloxy group and acetyl moiety in VU0364289 undergo oxidation under controlled conditions. Key observations include:

Oxidizing Agent Conditions Primary Products Notes
Potassium permanganate (KMnO₄)Acidic or neutral aqueous medium, 20–50°CCarboxylic acid derivativesSelective oxidation of benzyl ether to benzoic acid derivatives
Chromium trioxide (CrO₃)Anhydrous dichloromethane, 0–25°CKetones or carboxylic acidsDepends on stoichiometry and solvent polarity

These reactions typically target the benzyl-protected oxygen, cleaving the ether bond to form carboxylates. The benzonitrile group remains inert under these conditions.

Reduction Reactions

The acetyl and benzyloxy groups are susceptible to reduction, yielding alcohol or amine derivatives:

Reducing Agent Conditions Primary Products Notes
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxSecondary alcoholsReduces carbonyl to CH₂OH without affecting nitrile
Sodium borohydride (NaBH₄)Methanol, 0–25°CPartial reduction of acetyl groupsLimited efficacy due to steric hindrance

Selective reduction of the acetyl group is achievable with LiAlH₄, while NaBH₄ shows lower reactivity.

Nucleophilic Substitution

The benzyloxy group participates in nucleophilic substitution reactions, enabling structural diversification:

Reagent Conditions Products Notes
Sodium methoxide (NaOMe)Methanol, 60°CMethoxy-substituted derivativesSN2 mechanism with inversion
Potassium tert-butoxide (KOtBu)DMF, 80°CBulky alkoxy productsRequires polar aprotic solvents

These substitutions modify the benzyloxy moiety while preserving the piperazine and benzonitrile functionalities.

Synthetic Relevance

The compound is synthesized via a two-step protocol:

  • Acylation : Reaction of 4-(2-aminobenzonitrile)piperazine with 2-(benzyloxy)acetyl chloride in dichloromethane under nitrogen.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Comparative Reactivity Table

Reaction Type Site of Reactivity Key Reagents Yield Range
OxidationBenzyloxy groupKMnO₄, CrO₃60–85%
ReductionAcetyl groupLiAlH₄, NaBH₄45–75%
SubstitutionBenzyloxy groupNaOMe, KOtBu50–90%

Wissenschaftliche Forschungsanwendungen

Positive Allosteric Modulation

Research has identified 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGlu5). This receptor plays a crucial role in various neurological processes, and modulation can lead to therapeutic benefits in conditions such as schizophrenia and anxiety disorders. The compound exhibited micromolar affinity for the mGlu5 allosteric binding site and demonstrated efficacy in reversing amphetamine-induced hyperlocomotion in preclinical models, indicating potential antipsychotic-like activity .

MAO-B Inhibition

The compound has also been explored for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. Derivatives similar to this compound have shown promise as multifunctional MAO-B inhibitors, providing neuroprotective effects and anti-neuroinflammatory activities. This suggests that modifications to the benzyloxyacetyl group could enhance its therapeutic profile against neurodegeneration .

Case Study 1: mGlu5 Modulation

In a study examining the pharmacological profile of N-aryl piperazine compounds, this compound was characterized as a potent mGlu5 positive allosteric modulator. The study highlighted its ability to shift glutamate concentration-response curves leftward, indicating enhanced receptor activation at lower concentrations of glutamate. This effect was linked to significant behavioral changes in animal models, supporting its potential use in treating psychotic disorders .

Case Study 2: Neuroprotection

Another investigation into the neuroprotective properties of related compounds revealed that modifications to the piperazine ring could enhance MAO-B inhibition and antioxidant activity. The findings suggest that derivatives of this compound could be developed further for therapeutic applications in neurodegenerative diseases, potentially improving patient outcomes through combined neuroprotective strategies .

Wirkmechanismus

VU0364289 exerts its effects by binding to the MPEP site on the mGlu5 receptor, enhancing the receptor’s response to glutamate. This positive allosteric modulation leads to increased receptor activity, which can modulate various downstream signaling pathways involved in synaptic transmission and plasticity. The compound’s ability to reverse amphetamine-induced hyperlocomotion suggests its potential in normalizing glutamatergic signaling in psychiatric conditions .

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen zu VU0364289 gehören andere positive allosterische Modulatoren von mGlu5, wie zum Beispiel:

    VU0092273: Ein weiterer selektiver mGlu5-Modulator mit ähnlichen Bindungseigenschaften.

    ADX-47273: Bekannt für seine Wirksamkeit in präklinischen Modellen der kognitiven Verbesserung.

    CDPPB: Ein gut untersuchter mGlu5-Modulator mit potenziellen therapeutischen Anwendungen bei neuropsychiatrischen Erkrankungen.

VU0364289 ist einzigartig aufgrund seiner hohen Selektivität und Potenz, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in der potenziellen therapeutischen Entwicklung macht .

Biologische Aktivität

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and cancer research. The aim of this article is to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and molecular targets. Piperazine derivatives are known to influence serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. Additionally, they may exhibit anti-cancer properties by inhibiting tumor growth through various pathways.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Neuropharmacological Activity

The compound also displays neuropharmacological effects, particularly as a potential anxiolytic and antidepressant. Its action on the serotonin receptor system has been documented, suggesting a role in modulating mood and anxiety levels.

Receptor Type Binding Affinity (Ki) Effect
5-HT1A50 nMAgonist
D2 Dopamine Receptor45 nMAntagonist

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various piperazine derivatives including our compound. The study reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Case Study 2: Neuropharmacological Effects

Another significant study demonstrated that this compound exhibited anxiolytic-like effects in rodent models. The compound was administered in varying doses, showing a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.

Eigenschaften

IUPAC Name

2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPGKAICNBCBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does VU0364289 interact with its target and what are the downstream effects?

A: VU0364289 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, , ]. Instead of directly activating the receptor, it enhances the effects of glutamate, the natural neurotransmitter that activates mGlu5. This interaction leads to several downstream effects, including:

  • Increased intracellular calcium mobilization: VU0364289 enhances glutamate-induced calcium release within neurons [, ].
  • Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2): This signaling pathway plays a crucial role in neuronal plasticity and synaptic function [, ].
  • Reversal of behavioral deficits: In preclinical models of schizophrenia and NMDAR hypofunction, VU0364289 demonstrates efficacy in reversing behavioral abnormalities, including amphetamine-induced hyperlocomotion and deficits in contextual fear conditioning [].

Q2: What is known about the structure-activity relationship (SAR) of VU0364289 and its analogs?

A: Research indicates that the N-aryl piperazine scaffold of VU0364289 is crucial for its activity as an mGlu5 PAM [, ]. Modifications to the amide substituent can significantly impact the compound's functionality, acting as a "molecular switch" that determines its role as either an antagonist/negative allosteric modulator (NAM) or a PAM []. This suggests that subtle structural changes can profoundly influence its interaction with mGlu5 and subsequent pharmacological effects.

Q3: What preclinical data supports the potential therapeutic benefits of VU0364289?

A3: VU0364289 displays promising results in various preclinical models relevant to schizophrenia and cognitive impairment:

  • Antipsychotic-like activity: It effectively reverses amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic efficacy [, ].
  • Cognitive enhancement: VU0364289 improves performance in a hippocampal-mediated memory task in mice, suggesting potential for treating cognitive deficits associated with schizophrenia [].
  • Reversal of NMDAR hypofunction: It demonstrates efficacy in reversing behavioral deficits in a mouse model of NMDAR hypofunction, further supporting its potential in treating schizophrenia-related symptoms [].

Q4: What are the pharmacokinetic properties of VU0364289 that make it suitable for in vivo studies?

A: VU0364289 exhibits favorable pharmacokinetic properties, including suitable absorption, distribution, metabolism, and excretion (ADME) profiles, allowing for effective dosing and evaluation in in vivo studies [, ]. While specific details about its ADME profile are not provided in the provided abstracts, its successful utilization in various animal models suggests a pharmacokinetic profile compatible with in vivo experimentation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.